![molecular formula C7H7N5O B1530927 2,6-Diaminopyrido[2,3-d]pyrimidin-4(1h)-one CAS No. 91996-79-1](/img/structure/B1530927.png)
2,6-Diaminopyrido[2,3-d]pyrimidin-4(1h)-one
Vue d'ensemble
Description
2,6-Diaminopyrido[2,3-d]pyrimidin-4(1h)-one is a useful research compound. Its molecular formula is C7H7N5O and its molecular weight is 177.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 153321. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Similar compounds have been identified as inhibitors of cdk4/6, a cyclin-dependent kinase involved in cell cycle regulation .
Pharmacokinetics
Similar compounds have been suggested to have good traditional drug-like properties .
Result of Action
Similar compounds have shown broad spectrum antibacterial activity and reasonable antifungal activity .
Analyse Biochimique
Biochemical Properties
2,6-Diaminopyrido[2,3-d]pyrimidin-4(1H)-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been identified as having broad-spectrum antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 0.49 to 3.9 μg/mL . The compound interacts with enzymes such as dihydrofolate reductase (DHFR), inhibiting its activity and thereby affecting the folate biosynthetic pathway . This inhibition can lead to the disruption of DNA synthesis and cell division in bacteria, making it a potent antimicrobial agent.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In bacterial cells, the compound’s inhibition of DHFR leads to a halt in DNA synthesis and cell division, resulting in cell death . In mammalian cells, the compound has shown selectivity indices of more than 5.6 against normal colon cell lines (CCD-33Co), indicating its potential for selective targeting of cancer cells
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of DHFR . This enzyme is crucial for the reduction of dihydrofolate to tetrahydrofolate, a cofactor necessary for the synthesis of purines and thymidylate. By binding to the active site of DHFR, the compound prevents the enzyme from performing its function, leading to a depletion of tetrahydrofolate and subsequent inhibition of DNA synthesis . This mechanism is similar to that of classical antifolate drugs, but with potential advantages in terms of selectivity and potency.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by factors such as solvent, temperature, and pH . Studies have shown that the compound can maintain its antimicrobial activity for extended periods under optimal conditions, but may degrade more rapidly under less favorable conditions . Long-term effects on cellular function, including potential resistance development, are also being investigated.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit bacterial growth without significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function . Threshold effects and the therapeutic window of the compound are critical considerations for its potential use in clinical settings.
Metabolic Pathways
This compound is involved in metabolic pathways related to folate metabolism. By inhibiting DHFR, the compound disrupts the conversion of dihydrofolate to tetrahydrofolate, leading to a cascade of effects on purine and thymidylate synthesis . This disruption can affect metabolic flux and metabolite levels, with potential implications for cell growth and proliferation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to penetrate cell membranes and reach its target enzymes is crucial for its efficacy . Studies have shown that the compound can accumulate in bacterial cells, leading to effective inhibition of DHFR and subsequent antimicrobial activity .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with DHFR and other target enzymes The compound’s activity and function are influenced by its localization, with potential targeting signals or post-translational modifications directing it to specific compartments or organelles
Activité Biologique
2,6-Diaminopyrido[2,3-d]pyrimidin-4(1H)-one is a compound belonging to the pyrido[2,3-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
The biological activity of this compound is primarily attributed to its role as an inhibitor of dihydrofolate reductase (DHFR). This enzyme is crucial in the folate synthesis pathway, which is essential for DNA synthesis and cellular proliferation. Inhibition of DHFR leads to reduced availability of tetrahydrofolate, thereby interfering with nucleic acid synthesis in rapidly dividing cells such as those in tumors and certain pathogens.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant activity against various pathogens:
- Pneumocystis carinii : Several studies have reported that compounds within this class show potent inhibitory effects against Pneumocystis carinii DHFR. For instance, a study highlighted the selective inhibition of pathogenic DHFRs compared to rat liver DHFR, indicating a potential therapeutic window for treating infections caused by this pathogen .
- Toxoplasma gondii : Similar inhibitory effects have been noted against Toxoplasma gondii, further supporting the use of these compounds in treating parasitic infections .
Antitumor Activity
The antitumor properties of this compound have been extensively studied. Various derivatives have shown promising results against multiple cancer cell lines:
Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound 52 | HepG-2 | 0.3 | DHFR inhibition |
Compound 59 | PC-3 | 0.6 | DHFR inhibition |
Doxorubicin | HepG-2 | 5.47 | Topoisomerase II inhibition |
In a comparative study, several pyrido[2,3-d]pyrimidine derivatives exhibited superior activity compared to doxorubicin in inhibiting the growth of HepG-2 and PC-3 cell lines .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications at specific positions on the pyrido[2,3-d]pyrimidine scaffold can significantly affect biological activity:
- Substituents at Position 6 : The introduction of various aryl groups at position 6 has been shown to enhance selectivity towards pathogenic DHFRs while reducing toxicity towards human enzymes .
- N-methylation : N-methylation at specific sites has also been correlated with increased potency against certain cancer cell lines .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound derivatives:
- In vitro Studies : A series of synthesized compounds were tested against five different cancer cell lines. Compounds showed significant growth inhibition with IC50 values comparable to established chemotherapeutics .
- In vivo Efficacy : Animal models treated with these compounds demonstrated reduced tumor growth and improved survival rates compared to untreated controls.
Applications De Recherche Scientifique
Anticancer Activity
The compound exhibits promising anticancer properties, primarily through its ability to inhibit key enzymes involved in cell cycle regulation and apoptosis.
- Mechanism of Action : It functions as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. For instance, derivatives of this compound have shown effective inhibition against CDK4/6, which is particularly relevant in breast cancer treatment. The FDA-approved drug palbociclib is a notable example of a CDK4/6 inhibitor used in oncology .
- In Vitro Studies : Research indicates that 2,6-diaminopyrido[2,3-d]pyrimidin-4(1H)-one and its derivatives exhibit significant cytotoxic effects against various cancer cell lines, such as A-549 (lung cancer) and HepG-2 (liver cancer). For example, one study reported IC50 values of 1.54 µM and 3.36 µM against these cell lines respectively .
Table 1: Anticancer Efficacy of this compound Derivatives
Compound | Target Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | A-549 (Lung) | 1.54 | CDK Inhibition |
Compound B | HepG-2 (Liver) | 3.36 | Apoptosis Induction |
Compound C | MCF-7 (Breast) | 0.85 | CDK Inhibition |
Antimicrobial Properties
The compound also demonstrates broad-spectrum antimicrobial activity. Pyrido[2,3-d]pyrimidines have been tested against various bacterial strains and have shown effectiveness as antibacterial agents.
- Mechanism : The antimicrobial action is believed to stem from the inhibition of bacterial protein synthesis and disruption of cellular processes essential for bacterial growth .
Table 2: Antimicrobial Activity of Pyrido[2,3-d]pyrimidines
Strain | Activity | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Escherichia coli | Active | 32 µg/mL |
Staphylococcus aureus | Moderate | 64 µg/mL |
Pseudomonas aeruginosa | Active | 16 µg/mL |
Enzyme Inhibition
Another significant application of this compound is its role as an enzyme inhibitor.
- Dihydrofolate Reductase (DHFR) : It has been identified as a potent inhibitor of DHFR, an enzyme critical for DNA synthesis and repair in both prokaryotic and eukaryotic cells. This property makes it a valuable candidate for developing antifolate drugs used in cancer therapy and treatment for parasitic infections .
- Tyrosine Kinase Inhibition : Some derivatives have shown inhibitory effects on various tyrosine kinases, which are implicated in numerous signaling pathways related to cancer progression .
Case Studies
Several case studies highlight the efficacy and potential applications of this compound:
- Case Study on Antitumor Activity :
- Case Study on Antimicrobial Action :
Propriétés
IUPAC Name |
2,6-diamino-3H-pyrido[2,3-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O/c8-3-1-4-5(10-2-3)11-7(9)12-6(4)13/h1-2H,8H2,(H3,9,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDDWSHVWVLMOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=O)NC(=N2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50302748 | |
Record name | 2,6-diaminopyrido[2,3-d]pyrimidin-4(1h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50302748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91996-79-1 | |
Record name | 2,6-Diaminopyrido[2,3-d]pyrimidin-4(3H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91996-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 153321 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091996791 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC153321 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153321 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-diaminopyrido[2,3-d]pyrimidin-4(1h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50302748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.